Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate
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Overview
Description
Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate, also known as Sodium 2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propionate, is a chemical compound with the molecular formula C10H11NaO5 and a molecular weight of 234.18 g/mol . It is a white to almost white powder or crystal that is hygroscopic and should be stored under inert gas conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate typically involves the reaction of 4-Hydroxy-3-methoxybenzaldehyde with sodium hydroxide and lactic acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization and ion exchange chromatography .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-Hydroxy-3-(4-hydroxyphenyl)propionate
- Sodium 2-Hydroxy-3-(3-methoxyphenyl)propionate
- Sodium 2-Hydroxy-3-(4-methoxyphenyl)propionate
Uniqueness
Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPSMFXPMZZSSK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659916 |
Source
|
Record name | Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77305-02-3 |
Source
|
Record name | Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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